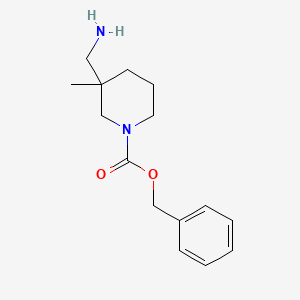

Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate

Description

Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and dual substituents at the 3-position: an aminomethyl (-CH₂NH₂) and a methyl (-CH₃) group.

Properties

IUPAC Name |

benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(11-16)8-5-9-17(12-15)14(18)19-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFRVNBUIUPYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Catalytic Hydrogenation

A primary method involves quaternization followed by catalytic hydrogenation to construct the piperidine core. Starting with 3-methyl-5-hydroxypyridine, benzyl halide undergoes nucleophilic substitution to form a quaternary ammonium salt (III). This intermediate is hydrogenated using Pd-C or Ru-C catalysts under 5–10 MPa H₂ at 80–120°C to yield racemic cis-3-methyl-5-hydroxypiperidine (IV). Key parameters include:

| Step | Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Quaternization | Benzyl bromide (1.1–1.3 eq) | Toluene | 80–120°C | 85–90% |

| Hydrogenation | 5–15% Pd-C | Methanol | 80–120°C | 75–80% |

The cis-configuration is critical for subsequent functionalization. Chiral resolution via diastereomeric salt formation achieves enantiopure (3S,5S)-3-methyl-5-hydroxypiperidine.

Sulfonylation and Aminomethyl Group Introduction

Sulfonylation of the hydroxyl group enhances leaving-group ability for nucleophilic substitution. Treating cis-3-methyl-5-hydroxypiperidine (IV) with methanesulfonyl chloride in dichloromethane (DCM) forms sulfonate ester (V). Reaction with benzylamine at 160–200°C introduces the benzylamino group, yielding trans-3-methyl-5-benzylamino-1-sulfonylpiperidine (VI). Hydrolysis with HCl/AcOH (1.5:2 v/v) at 90–120°C removes the sulfonyl group, producing racemic trans-3-methyl-5-benzylaminopiperidine (I).

Aminomethylation is achieved via reductive amination or nitrile reduction. For example, reacting a ketone intermediate with ammonium acetate and sodium cyanoborohydride introduces the aminomethyl group.

Optimization of Key Reactions

Catalytic Hydrogenation Conditions

Hydrogen pressure and catalyst loading significantly impact yield and stereoselectivity. Increasing H₂ pressure from 5 to 10 MPa improves conversion by 15%, while higher Pd-C loads (15%) reduce reaction time by 30%. Ethanol as a solvent enhances solubility of the quaternary salt, achieving 80% yield compared to 70% in methanol.

Sulfonate Ester Formation

Using p-toluenesulfonyl chloride instead of methanesulfonyl chloride increases sulfonate stability, facilitating storage. Triethylamine (3–4 eq) neutralizes HCl, preventing side reactions. DMAP (0.2–0.5 eq) accelerates sulfonylation, reducing reaction time from 12 to 6 hours.

Alternative Pathways and Comparative Analysis

Cyclization of Diamide Intermediates

An alternative route starts with dimethyl 2-methyl-4-tert-butoxycarbonylamino adipate. Conversion to diamide via ammonolysis, followed by dehydration to dinitrile and catalytic hydrogenation, forms the piperidine ring. This method avoids quaternization but requires chiral resolution for enantiopurity.

Coupling Reactions for Carbamate Formation

The benzyl carbamate group is introduced via coupling reactions using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium reagents. For example, reacting 3-(aminomethyl)-3-methylpiperidine with benzyl chloroformate in DCM at 0°C achieves 90% yield.

Structural Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate has several significant applications across various fields:

1. Medicinal Chemistry

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease .

- Receptor Binding : It exhibits binding affinity to various receptors, suggesting potential roles in modulating neurotransmitter systems .

2. Drug Development

- Neurological Disorders : Research indicates that derivatives of this compound may enhance therapeutic effects against conditions such as Alzheimer's disease by improving cholinergic function and exhibiting neuroprotective properties .

- Cancer Therapy : Some studies have explored its use in developing anticancer agents, leveraging its ability to induce apoptosis in cancer cells .

3. Chemical Synthesis

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in synthesizing more complex organic molecules, facilitating the development of new pharmaceuticals .

Biological Activities

Research highlights several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that related piperidine derivatives can induce cytotoxic effects on tumor cells, indicating the potential for developing new cancer therapies .

- Neuroprotective Effects : The compound's ability to inhibit AChE suggests it may protect neurons from degeneration, making it a candidate for Alzheimer's treatments .

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Molecular Formulas

The table below highlights key structural differences between the target compound and selected analogs:

Key Research Findings

Ring Size and Functional Groups

- Piperidine vs.

- Amino vs. Hydroxy Groups: Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate () demonstrates how replacing aminomethyl with hydroxy affects hydrogen-bonding capacity, which could influence solubility and pharmacokinetics .

Biological Activity

Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a benzyl group and an aminomethyl substituent, contributing to its unique chemical properties. Its molecular formula is C₁₃H₁₉N₂O₂, and it has a molecular weight of approximately 239.30 g/mol. The structural characteristics allow it to interact with various biological targets.

This compound is thought to exert its biological effects primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes, such as monoacylglycerol lipase (MAGL), which plays a role in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, potentially affecting pain modulation and neuroprotection .

- Receptor Binding : The compound may interact with various receptors, modulating their activity. This interaction is crucial for its potential therapeutic applications in neurological disorders.

Biological Activities

Research indicates that this compound has several notable biological activities:

- Anticancer Activity : Studies have shown that related piperidine derivatives exhibit significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. For instance, compounds with similar structures have demonstrated IC50 values ranging from 19.9 to 75.3 µM against cancer cells .

- Neuroprotective Effects : The modulation of endocannabinoid levels through MAGL inhibition suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: MAGL Inhibition

A recent study evaluated the inhibition of human MAGL by various piperidine derivatives, including those structurally related to this compound. The findings indicated that these compounds exhibited competitive inhibition with IC50 values as low as 0.84 µM, highlighting their potential as therapeutic agents in pain management and neuroprotection .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via coupling reactions using intermediates like benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS: 157023-34-2). For example, coupling with 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid under DMF solvent with triethylamine as a base at 100°C for 6 hours yields derivatives . Purification via silica gel chromatography with gradients of CH2Cl2/IPA/hexane is recommended .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Methodological Answer : Post-synthesis purification should employ silica gel chromatography with solvent gradients (e.g., 10:1 CH2Cl2:IPA to 20:70 IPA:hexane) . Structural confirmation requires NMR (1H/13C) and high-resolution mass spectrometry (HRMS). For example, a molecular ion peak at m/z 345.29 (M+1) was reported for a related derivative .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture absorption and degradation .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Spill Management : Avoid environmental release; use absorbent materials (e.g., sand) and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : Molecular dynamics simulations (e.g., 3D visualization of CAS 157023-34-2) can predict binding affinities to biological targets. Density Functional Theory (DFT) calculations may optimize reaction pathways for derivatives, such as evaluating the energy barriers for nucleophilic substitution at the aminomethyl group .

Q. What strategies resolve contradictions in reported solubility and stability data?

- Methodological Answer :

- Experimental Validation : Perform systematic solubility tests in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) under controlled pH and temperature.

- Stability Studies : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) . Note that conflicting stability reports may arise from impurities or storage condition variances .

Q. How does the steric hindrance of the 3-methyl group impact derivatization?

- Methodological Answer : The 3-methyl group introduces steric constraints, limiting access to the aminomethyl moiety. To mitigate this, use bulky catalysts (e.g., Pd(OAc)2 with Xantphos) for cross-coupling reactions or low-temperature conditions (−20°C) to reduce steric competition .

Q. What analytical techniques are recommended for detecting trace impurities?

- Methodological Answer :

- LC-MS/MS : Detect impurities at ppm levels using reverse-phase C18 columns with acetonitrile/water gradients.

- NMR Spectroscopy : 2D COSY and HSQC can identify positional isomers or regioirregular byproducts .

Data Gaps and Risk Mitigation

Q. How should researchers address the lack of comprehensive toxicological data?

- Methodological Answer : Assume worst-case toxicity (e.g., LD50 < 50 mg/kg) based on structural analogs like benzyl 4-aminopiperidine-1-carboxylate, which lacks thorough toxicological profiling . Implement in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

Q. What are the challenges in scaling up synthesis without industrial data?

- Methodological Answer : Pilot-scale reactions should prioritize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.